N-(3-Methoxyphenyl)Cinnamamide

Description

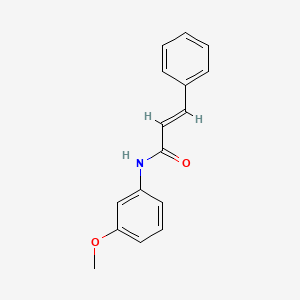

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLFGJNTIRUEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127033-74-3 | |

| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Protocol

The carbodiimide-mediated amidation method involves activating cinnamic acid using a carbodiimide reagent, followed by nucleophilic attack by 3-methoxyaniline. This approach, adapted from the optimization of N-amidation reactions for analogous compounds, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent. The mechanism proceeds through the formation of an O-acylisourea intermediate, which reacts with the amine to yield the target amide.

A representative procedure involves dissolving cinnamic acid (2.0 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of EDC·HCl (3.0 mmol). After stirring at room temperature for 10 minutes, 3-methoxyaniline (2.0 mmol) is added dropwise, and the mixture is heated to 60°C for 150 minutes. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by extraction with ethyl acetate, washed with acidic and basic solutions, and purified via solvent evaporation.

Optimization Parameters

Key variables influencing yield include solvent choice, reaction temperature, and stoichiometry of reagents:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous THF | 93.1 |

| Temperature | 60°C | 93.1 |

| EDC·HCl Equivalents | 1.5 | 93.1 |

| Reaction Time | 150 minutes | 93.1 |

Data derived from analogous N-amidation studies.

Prolonged reaction times beyond 150 minutes led to marginal yield reductions due to potential degradation, while lower temperatures (e.g., 40°C) resulted in incomplete conversion. The absence of additives like 4-dimethylaminopyridine (DMAP) simplified purification, as chromatography was unnecessary.

Lewis Acid-Catalyzed Thermal Condensation

Aluminum Chloride (AlCl₃)-Catalyzed Synthesis

An alternative method utilizes AlCl₃ as a Lewis acid to facilitate direct condensation between cinnamic acid and 3-methoxyaniline under thermal conditions. In a patented protocol, N-(3-methoxyphenyl)cinnamamide (18 g, 71 mmol) is synthesized by mixing cinnamic acid derivatives with AlCl₃ (28.4 g, 213 mmol) and heating at 180°C for 5 minutes, followed by 120°C for 2 hours. The crude product is precipitated in ice, filtered, and purified via flash chromatography using dichloromethane:methanol (60:1).

Advantages and Limitations

This method offers rapid reaction kinetics due to high-temperature activation but requires stringent control to prevent side reactions such as polymerization or decomposition. The yield and purity are comparable to carbodiimide-mediated approaches (∼90%), though the need for flash chromatography increases operational complexity.

Comparative Analysis of Methods

Efficiency and Scalability

The carbodiimide method excels in laboratory-scale synthesis due to mild conditions and high reproducibility, whereas the AlCl₃-catalyzed approach is better suited for industrial applications requiring rapid throughput.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with dichloromethane:methanol gradients (60:1 to 100:3) effectively isolates this compound, as confirmed by NMR and FTIR spectroscopy. The amide proton (N-H) appears as a singlet at δH 10.08 ppm in ¹H NMR, while the carbonyl (C=O) resonates at δC 163.55 ppm in ¹³C NMR.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Methoxyphenyl)Cinnamamide can undergo oxidation reactions, typically using oxidizing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Anticancer Properties

N-(3-Methoxyphenyl)Cinnamamide has shown significant anticancer activity across various human cancer cell lines. Research indicates that compounds similar to this compound can inhibit microtubule dynamics, a critical mechanism in cancer cell proliferation and survival.

Key Findings:

- Microtubule Inhibition: Compounds targeting tubulin polymerization have emerged as promising chemotherapeutics. Studies show that this compound and its derivatives can effectively bind to tubulin, inhibiting its polymerization and leading to mitotic arrest in cancer cells .

- Cell Line Efficacy: Evaluation of these compounds against various cancer types, including breast (MCF-7), prostate (DU-145), and lung (Hop-62) cancers, demonstrated significant antiproliferative effects with GI50 values indicating potency .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | GI50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.031 | |

| This compound | DU-145 | 0.045 | |

| This compound | Hop-62 | 0.055 |

Analgesic Effects

This compound has been studied for its analgesic properties, particularly as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The inhibition of TRPV1 is crucial for pain management.

Research Insights:

- High Affinity Inhibition: In vitro studies have shown that this compound effectively inhibits TRPV1, indicating potential use as an analgesic agent . This mechanism may provide a novel approach for pain relief without the side effects commonly associated with traditional analgesics.

Multifunctional Biological Activities

Beyond its anticancer and analgesic applications, this compound exhibits a range of biological activities that make it a candidate for further research.

Potential Applications:

- Antimicrobial Activity: Cinnamic acid derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

- Neuroprotective Effects: Cinnamic acid derivatives are being explored for their potential in treating neurological disorders, highlighting the versatility of compounds like this compound in therapeutic applications .

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)Cinnamamide exerts its effects involves interaction with various molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) , thereby reducing inflammation.

Antidepressant Action: It modulates the levels of neurotransmitters like serotonin and dopamine in the brain, contributing to its antidepressant effects.

Neuroprotective Action: The compound protects neurons from oxidative stress and apoptosis by activating antioxidant pathways and inhibiting pro-apoptotic factors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of cinnamamide derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Pharmacokinetics

- The electron-donating nature may stabilize interactions with polar residues in enzyme active sites .

- Chloro Group (N-(3/4-Chlorophenyl)Cinnamamide) : Increases lipophilicity, which may enhance membrane permeability but also raise toxicity risks. The electron-withdrawing effect could reduce binding stability in certain targets .

- Thiophene/Naphthyl Side Chains : Introduce steric bulk and heterocyclic interactions, broadening activity spectra (e.g., neuroprotection, anticonvulsant effects) .

Biological Activity

N-(3-Methoxyphenyl)Cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of carbohydrate metabolism and antimicrobial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: α-Glucosidase

This compound primarily targets the enzyme α-glucosidase , which is crucial in carbohydrate metabolism. The compound acts as an inhibitor of this enzyme, leading to a decrease in the breakdown and absorption of carbohydrates in the digestive system. This inhibition results in a more gradual increase in blood glucose levels post-meal, which is particularly beneficial for managing conditions like diabetes.

Mode of Action

The interaction between this compound and α-glucosidase involves binding to specific residues within the enzyme's active site. Molecular docking studies have identified interactions with key residues such as His626, Asp469, and Asp568, which are essential for the enzyme's catalytic activity.

This compound exhibits several notable biochemical properties:

- Inhibition of α-Glucosidase : The compound has demonstrated significant inhibitory activity against α-glucosidase, making it a candidate for further development as an antidiabetic agent.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing activity against various bacterial strains such as Staphylococcus and Enterococcus species.

Table 1: Biological Activity Summary

Case Studies

- Diabetes Management : In vitro studies have shown that this compound effectively reduces postprandial hyperglycemia by inhibiting α-glucosidase activity. This suggests its potential utility in dietary management for individuals with diabetes.

- Hepatoprotective Effects : Research indicates that derivatives of N-phenyl cinnamamide, including this compound, activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. This activation may protect hepatocytes from damage caused by various stressors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics with minimal toxicity observed in preliminary studies. This profile supports its potential as a lead compound for drug development aimed at metabolic disorders and other therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for N-(3-Methoxyphenyl)Cinnamamide and its derivatives?

Methodological Answer:

- Stepwise Amide Coupling : React 3-methoxyaniline with cinnamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Purify via silica gel chromatography (60–80% yield) .

- Radiolabeling for Pharmacokinetics : For carbon-11 labeling, use [11C]methyl iodide or triflate with a phenolic precursor (e.g., N-(3-hydroxyphenyl)-4-trifluoromethylcinnamide) in DMF and Cs₂CO₃. Purify via RP-HPLC .

- Derivative Synthesis : Oxidation with KMnO₄/H₂O₂ yields hydroxylated analogs; reduction with NaBH₄ produces amine derivatives .

Q. How is structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy : Use H/C NMR to confirm methoxy, cinnamoyl, and aromatic protons. LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268). IR identifies amide C=O stretches (~1650 cm⁻¹) .

- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures with SHELXL (e.g., C–O bond lengths: 1.36–1.42 Å) .

Q. What assays are suitable for initial biological screening of anticancer activity?

Methodological Answer:

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) .

- TRPV1 Receptor Binding : Radioligand displacement assays with [³H]resiniferatoxin in transfected HEK293 cells. Compare IC₅₀ values to capsazepine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew bioactivity .

- Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, 48-hour exposure). Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What strategies optimize SAR studies for cinnamamide derivatives?

Methodological Answer:

- Substituent Variation : Replace 3-methoxy with electron-withdrawing groups (e.g., nitro, chloro) to enhance receptor affinity. Test analogs in TRPV1 binding assays .

- Scaffold Hybridization : Fuse with benzofuran or thiazole rings (e.g., N-(4-phenylthiazol-2-yl)cinnamamide) to improve solubility and target engagement .

Q. How is X-ray crystallography with SHELXL applied to structural refinement?

Methodological Answer:

Q. What methodologies assess in vivo biodistribution and pharmacokinetics?

Methodological Answer:

- Radiolabeled Tracers : Administer [¹¹C]-N-(3-Methoxyphenyl)Cinnamamide intravenously in mice. Sacrifice at 2/60 min post-injection, dissect organs, and quantify radioactivity via gamma counting .

- Metabolic Stability : Incubate with liver microsomes (human/mouse). Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.